molecular formula C9H12O2S B6168821 4-(butan-2-yl)thiophene-3-carboxylic acid CAS No. 1555130-51-2

4-(butan-2-yl)thiophene-3-carboxylic acid

Cat. No. B6168821
CAS RN: 1555130-51-2
M. Wt: 184.3
InChI Key:
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Description

4-(butan-2-yl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H12O2S . It is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives are essential in industrial chemistry and material science, and they play a significant role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the typical and significant synthetic methods to thiophene derivatives includes the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of 4-(butan-2-yl)thiophene-3-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and a butan-2-yl group . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, a highly efficient amidation reaction of heterocycles with N-fluorobenzenesulfonimide (NFSI) can occur via C-H bond activation in the presence of cuprous iodide as a catalyst .

Mechanism of Action

While the specific mechanism of action for 4-(butan-2-yl)thiophene-3-carboxylic acid is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may include exploring more biological activities of 4-(butan-2-yl)thiophene-3-carboxylic acid and its derivatives, and developing efficient synthetic strategies for these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(butan-2-yl)thiophene-3-carboxylic acid involves the introduction of a butan-2-yl group onto a thiophene ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Thiophene", "2-Butanol", "Sodium hydride (NaH)", "Carbon dioxide (CO2)", "Diethyl ether", "Chloroacetic acid", "Triethylamine" ], "Reaction": [ "Thiophene is reacted with 2-butanol in the presence of sodium hydride to form 4-(butan-2-yl)thiophene.", "The resulting compound is then carboxylated using carbon dioxide in the presence of a base such as triethylamine to form 4-(butan-2-yl)thiophene-3-carboxylic acid.", "The carboxylation reaction is typically carried out in diethyl ether as a solvent.", "Finally, the carboxylic acid group can be activated using chloroacetic acid to form the corresponding ester or amide derivatives." ] }

CAS RN

1555130-51-2

Product Name

4-(butan-2-yl)thiophene-3-carboxylic acid

Molecular Formula

C9H12O2S

Molecular Weight

184.3

Purity

95

Origin of Product

United States

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